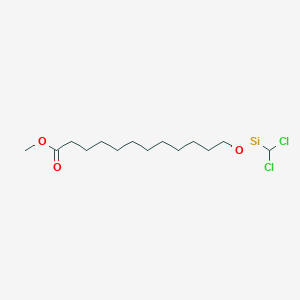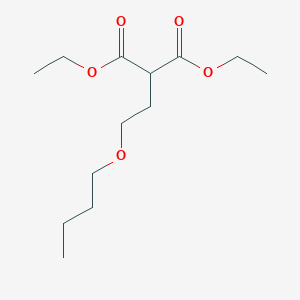
Propanedioic acid, (2-butoxyethyl)-, diethyl ester
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Propanedioic acid, (2-butoxyethyl)-, diethyl ester is an organic compound with the molecular formula C13H24O5. It is a diester derivative of propanedioic acid, where the hydrogen atoms of the carboxyl groups are replaced by ethyl groups and the hydrogen atom of the methylene group is replaced by a 2-butoxyethyl group. This compound is used in various chemical reactions and has applications in different fields of scientific research.
准备方法
Synthetic Routes and Reaction Conditions
Propanedioic acid, (2-butoxyethyl)-, diethyl ester can be synthesized through esterification reactions. One common method involves the reaction of propanedioic acid with ethanol and 2-butoxyethanol in the presence of an acid catalyst such as sulfuric acid. The reaction is typically carried out under reflux conditions to ensure complete esterification. The reaction can be represented as follows:
Propanedioic acid+Ethanol+2-ButoxyethanolH2SO4Propanedioic acid, (2-butoxyethyl)-, diethyl ester+Water
Industrial Production Methods
In industrial settings, the production of this compound involves similar esterification processes but on a larger scale. The reaction is carried out in large reactors with continuous stirring and controlled temperature to optimize yield and purity. The product is then purified through distillation or other separation techniques to remove any unreacted starting materials and by-products.
化学反应分析
Types of Reactions
Propanedioic acid, (2-butoxyethyl)-, diethyl ester undergoes various chemical reactions, including:
Hydrolysis: The ester bonds can be hydrolyzed in the presence of water and an acid or base catalyst to yield propanedioic acid, ethanol, and 2-butoxyethanol.
Transesterification: The ester groups can be exchanged with other alcohols in the presence of a catalyst to form different esters.
Reduction: The ester groups can be reduced to alcohols using reducing agents such as lithium aluminum hydride.
Common Reagents and Conditions
Hydrolysis: Acidic or basic conditions with water.
Transesterification: Alcohols and a catalyst such as sodium methoxide.
Reduction: Lithium aluminum hydride in anhydrous conditions.
Major Products Formed
Hydrolysis: Propanedioic acid, ethanol, and 2-butoxyethanol.
Transesterification: Different esters depending on the alcohol used.
Reduction: Corresponding alcohols.
科学研究应用
Propanedioic acid, (2-butoxyethyl)-, diethyl ester has several applications in scientific research:
Chemistry: Used as an intermediate in organic synthesis and as a reagent in various chemical reactions.
Biology: Studied for its potential effects on biological systems and its interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties and as a precursor for drug synthesis.
Industry: Utilized in the production of polymers, resins, and other industrial chemicals.
作用机制
The mechanism of action of propanedioic acid, (2-butoxyethyl)-, diethyl ester involves its interaction with various molecular targets and pathways. As an ester, it can undergo hydrolysis to release propanedioic acid and alcohols, which can then participate in further biochemical reactions. The specific molecular targets and pathways depend on the context of its use and the biological system involved.
相似化合物的比较
Similar Compounds
Propanedioic acid, diethyl ester: Lacks the 2-butoxyethyl group, making it less hydrophobic.
Propanedioic acid, (2-ethoxyethyl)-, diethyl ester: Contains an ethoxyethyl group instead of a butoxyethyl group, affecting its solubility and reactivity.
Propanedioic acid, (2-methoxyethyl)-, diethyl ester: Contains a methoxyethyl group, making it more polar than the butoxyethyl derivative.
Uniqueness
Propanedioic acid, (2-butoxyethyl)-, diethyl ester is unique due to the presence of the 2-butoxyethyl group, which imparts specific hydrophobic properties and influences its reactivity and interactions with other molecules. This makes it suitable for applications where such properties are desired.
属性
CAS 编号 |
103077-26-5 |
|---|---|
分子式 |
C13H24O5 |
分子量 |
260.33 g/mol |
IUPAC 名称 |
diethyl 2-(2-butoxyethyl)propanedioate |
InChI |
InChI=1S/C13H24O5/c1-4-7-9-16-10-8-11(12(14)17-5-2)13(15)18-6-3/h11H,4-10H2,1-3H3 |
InChI 键 |
GGPVCJZKJXHZRP-UHFFFAOYSA-N |
规范 SMILES |
CCCCOCCC(C(=O)OCC)C(=O)OCC |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![4-[1-(4-Methylbenzene-1-sulfonyl)-1H-indol-4-yl]-1-phenylbutane-1,3-dione](/img/structure/B14333913.png)
![N-[5-(diethylamino)pentan-2-yl]-2-ethoxybenzamide](/img/structure/B14333916.png)

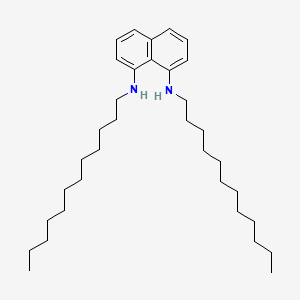
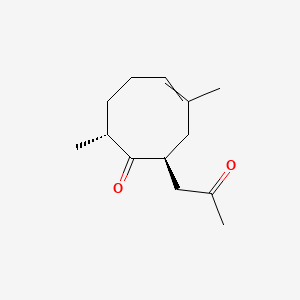

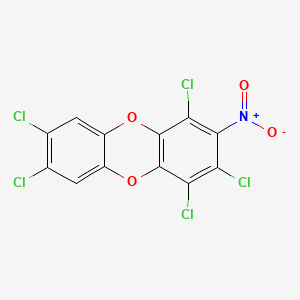
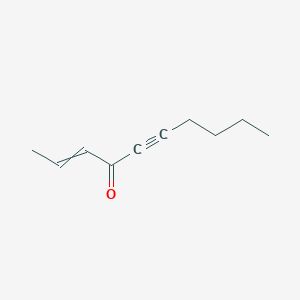

![2-Chloro-5-[(6,7-dimethoxyisoquinolin-4-yl)methyl]phenol](/img/structure/B14333959.png)

![[(1S,4R,7aS)-1-[(Z,2R,3R)-6-(methoxymethoxy)-6-methyl-3-(phenylcarbamoyloxy)hept-4-en-2-yl]-7a-methyl-1,2,3,3a,4,5,6,7-octahydroinden-4-yl] benzoate](/img/structure/B14333976.png)
silane](/img/structure/B14333977.png)
